molecular formula C6H13BrO2 B1588662 1-Bromo-2-(2-ethoxyethoxy)ethane CAS No. 54550-36-6

1-Bromo-2-(2-ethoxyethoxy)ethane

Cat. No. B1588662
CAS RN: 54550-36-6
M. Wt: 197.07 g/mol
InChI Key: UEDIWIFQWRXXJG-UHFFFAOYSA-N
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Description

“1-Bromo-2-(2-ethoxyethoxy)ethane” is a chemical compound with the molecular formula C5H11BrO2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(2-ethoxyethoxy)ethane” consists of a two-carbon ethane backbone with a bromine atom attached to one carbon and a 2-ethoxyethoxy group attached to the other .


Chemical Reactions Analysis

Specific chemical reactions involving “1-Bromo-2-(2-ethoxyethoxy)ethane” are not detailed in the search results .


Physical And Chemical Properties Analysis

“1-Bromo-2-(2-ethoxyethoxy)ethane” is a clear colorless to pale yellow liquid . It has a molecular weight of 183.04 , a boiling point of 156 °C , and a density of 1.3600 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Diketo-pyrrolopyrrole Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Bromo-2-(2-methoxyethoxy)ethane is used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . DPP derivatives are stable and efficient pigments used in two-photon excited fluorescence microscopy .
  • Methods of Application: While the exact methods of application are not specified, the general process involves using 1-Bromo-2-(2-methoxyethoxy)ethane as a reagent in the synthesis of DPP derivatives .
  • Results: The resulting DPP derivatives are stable and efficient pigments that can be used in two-photon excited fluorescence microscopy .

Synthesis of Squarine Dye

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Bromo-2-(2-methoxyethoxy)ethane can also be used in the synthesis of a squarine dye . This dye exhibits a selective fluorogenic response towards zinc cation .
  • Methods of Application: The exact methods of application are not specified, but the process generally involves using 1-Bromo-2-(2-methoxyethoxy)ethane as a reagent in the synthesis of the squarine dye .
  • Results: The resulting squarine dye exhibits a selective fluorogenic response towards zinc cation .

Safety And Hazards

“1-Bromo-2-(2-ethoxyethoxy)ethane” is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

The future directions of “1-Bromo-2-(2-ethoxyethoxy)ethane” are not explicitly mentioned in the search results .

properties

IUPAC Name

1-(2-bromoethoxy)-2-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2/c1-2-8-5-6-9-4-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIWIFQWRXXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426733
Record name 1-Bromo-2-(2-ethoxyethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2-ethoxyethoxy)ethane

CAS RN

54550-36-6
Record name 1-Bromo-2-(2-ethoxyethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54550-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

215 g (1.6 mole) of diethylene glycol monoethyl ether was introduced into a 1 l three-necked flask and slightly warmed by a mantle heater. Then, 135.4 g (0.5 mole) of phosphorus tribromide was slowly added dropwise over a period of 2 hours. The reaction mixture was cooled and poured into 500 cc of water. The desired oily product accumulated at the bottom was extracted with ether and the extract was washed with 100 cc of 10% sulfuric acid two times and with 10% sodium carbonate two times. After further washing with water two times, the extract was dried with potassium carbonate to remove ether, followed by distillation of the residue oil under reduced pressure. After removing the inital fraction of low boiling point, fractions having boiling point of 96° - 98° C/30 mmHg were collected. The yield of (I) was about 40%.
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
135.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Jiang, L Tang, F Shao, G Zheng, P Lu - Sensors and Actuators B …, 2008 - Elsevier
Novel fluorescenct chemosensors for Cu 2+ and Fe 3+ based on 9-(cycloheptatrienylidene)fluorene derivatives (1 and 2) were prepared and characterized. 1 displayed quenched …
Number of citations: 22 www.sciencedirect.com
E Sawatzky - … of Selective Butyrylcholinesterase (BChE) Inhibitors for … - d-nb.info
As discussed before in Chapter 4, hBChE and hAChE share an identity of 49% and a similarity of 66%,[1] making selective targeting of these enzymes challenging. Nevertheless, BChE …
Number of citations: 2 d-nb.info
C Hwang, J Lee, J Jeong, E Lee, J Kim, S Kim… - Journal of Materials …, 2021 - pubs.rsc.org
A redox-active mixed ion and electron conductor (redox-active MIEC) is presented as a binder for the lithium titanate anodes of lithium-ion batteries. The redox-active MIEC binder (…
Number of citations: 12 pubs.rsc.org
G Oberwinkler - 2022 - unipub.uni-graz.at
Conjugated polymers are of great interest for organic electronics eg organic solar cells, polymer light emitting diodes and organic thin film transistors. One research topic focuses on …
Number of citations: 2 unipub.uni-graz.at
P Fürk, J Hofinger, M Reinfelds, T Rath… - Monatshefte für Chemie …, 2022 - Springer
Perylene monoimide based electron acceptors have great properties for use in organic solar cells, like thermal stability, strong absorption, and simple synthesis. However, they typically …
Number of citations: 1 link.springer.com
S Ward, CC Ling - 2011 - Wiley Online Library
The perfunctionalization of the secondary face of cyclodextrins (CDs) is a challenging task that often results in poor yields. Here, we report that the use of copper‐catalyzedHuisgen 1,3‐…
T Pešek - 2015 - dspace.cuni.cz
Charles University in Prague Faculty of Pharmacy in Hradec Králové Department of Pharmaceutical Chemistry and Drug Control Student: Tadeáš Pešek Supervisor: PharmDr. Marta …
Number of citations: 0 dspace.cuni.cz
Y Jiang - 2015 - theses.fr
Ce travail porte sur la synthèse et l’évaluation de systèmes pi-conjugués en tant matériaux actifs pour des dispositifs opto (électroniques). Un premier chapitre décrit une série d’…
Number of citations: 3 www.theses.fr

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